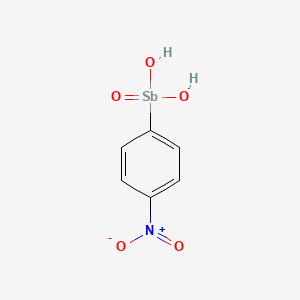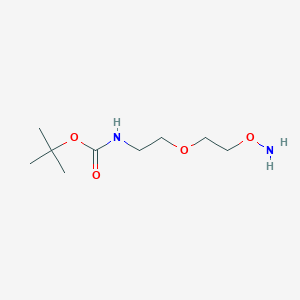
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C11H24N2O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(aminooxy)ethoxy)ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate involves its ability to form stable covalent bonds with target molecules. The aminooxy group can react with carbonyl compounds to form oximes, which are stable and can be further modified. This reactivity makes the compound useful in various chemical and biological applications, where it can act as a linker or modifying agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Similar in structure but with an additional ethoxy group.
tert-Butyl (2-(aminooxy)ethyl)carbamate: Lacks the additional ethoxy group, making it less flexible in certain reactions.
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: Contains more ethoxy groups, providing different reactivity and solubility properties.
Uniqueness
tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate is unique due to its specific balance of stability and reactivity. The presence of the aminooxy group allows for versatile chemical modifications, while the tert-butyl group provides steric protection and stability. This combination makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H20N2O4 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-aminooxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-4-5-13-6-7-14-10/h4-7,10H2,1-3H3,(H,11,12) |
Clé InChI |
OJLBSVSNWILDCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



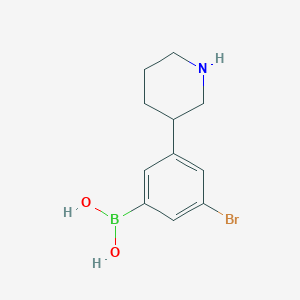
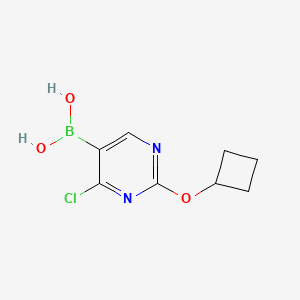
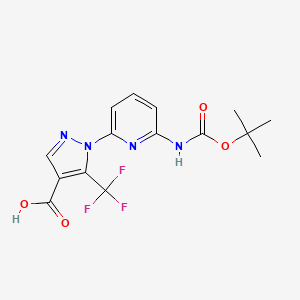

![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)

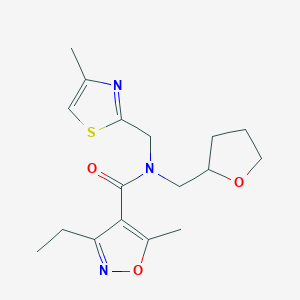
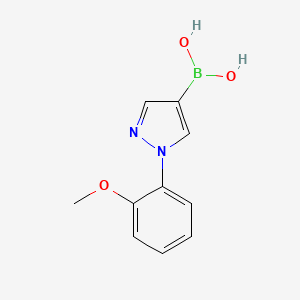
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)

